5-(5-Chloropentyl)-3-methylimidazo[1,5-A]pyridine
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Overview
Description
5-(5-Chloropentyl)-3-methylimidazo[1,5-A]pyridine is a heterocyclic compound that belongs to the imidazo[1,5-A]pyridine family. This compound is characterized by its unique structure, which includes a chlorinated pentyl chain attached to the imidazo[1,5-A]pyridine core. Imidazo[1,5-A]pyridines are known for their significant roles in various fields, including pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Chloropentyl)-3-methylimidazo[1,5-A]pyridine typically involves the cyclocondensation of appropriate precursors. One common method includes the reaction of 3-methylimidazo[1,5-A]pyridine with 5-chloropentyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
5-(5-Chloropentyl)-3-methylimidazo[1,5-A]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorinated pentyl chain can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The imidazo[1,5-A]pyridine core can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and amines. The reactions are typically carried out in polar aprotic solvents at elevated temperatures.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce hydroxylated products .
Scientific Research Applications
5-(5-Chloropentyl)-3-methylimidazo[1,5-A]pyridine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(5-Chloropentyl)-3-methylimidazo[1,5-A]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,5-A]pyridine: The parent compound without the chlorinated pentyl chain.
Pyrazolo[1,5-A]pyrimidine: A structurally similar compound with a pyrazole ring fused to a pyrimidine ring.
Uniqueness
5-(5-Chloropentyl)-3-methylimidazo[1,5-A]pyridine is unique due to the presence of the chlorinated pentyl chain, which imparts distinct chemical and biological properties. This structural feature can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications .
Properties
CAS No. |
85691-41-4 |
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Molecular Formula |
C13H17ClN2 |
Molecular Weight |
236.74 g/mol |
IUPAC Name |
5-(5-chloropentyl)-3-methylimidazo[1,5-a]pyridine |
InChI |
InChI=1S/C13H17ClN2/c1-11-15-10-13-8-5-7-12(16(11)13)6-3-2-4-9-14/h5,7-8,10H,2-4,6,9H2,1H3 |
InChI Key |
WLGLTBFQICSZBV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C2N1C(=CC=C2)CCCCCCl |
Origin of Product |
United States |
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